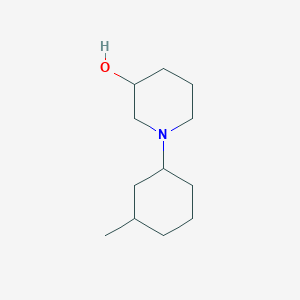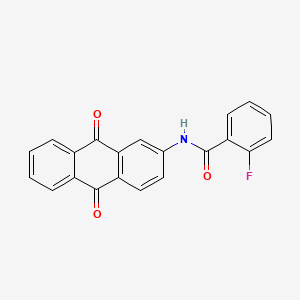![molecular formula C23H22N2O5 B5170964 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)
1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate is a synthetic compound that is commonly used in scientific research. It is a substrate for enzymes such as esterases and lipases, and it is also used as a fluorescent probe for the detection of these enzymes.
Applications De Recherche Scientifique
1-[(Butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate is commonly used as a substrate for the detection of esterases and lipases. These enzymes play important roles in lipid metabolism, and their dysregulation has been linked to various diseases such as obesity, diabetes, and cardiovascular disease. By using this compound as a substrate, researchers can measure the activity of these enzymes in biological samples such as blood and tissue.
Mécanisme D'action
The mechanism of action of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate involves the hydrolysis of the butyrylamino group by esterases or lipases, resulting in the release of the 3-nitrophenyl group. This group is highly fluorescent and can be detected using spectroscopic methods such as UV-Vis or fluorescence spectroscopy.
Biochemical and Physiological Effects:
The use of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate in scientific research has provided valuable insights into the activity of esterases and lipases in various biological systems. It has been used to study the effects of drugs and other compounds on these enzymes, as well as their role in disease pathology. Additionally, this compound has been used to develop diagnostic assays for the detection of enzyme activity in clinical samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate in lab experiments is its high sensitivity and specificity for esterases and lipases. It is also relatively easy to use and can be detected using simple and inexpensive spectroscopic methods. However, there are some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to perform the assays.
Orientations Futures
There are several potential future directions for the use of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate in scientific research. One area of interest is the development of new and improved assays for the detection of esterases and lipases. This could involve the use of modified substrates or the development of new detection methods. Additionally, this compound could be used to study the regulation and function of these enzymes in more detail, which could lead to new insights into their role in disease pathology. Finally, the use of this compound could be expanded to other areas of research, such as drug discovery and development.
Méthodes De Synthèse
The synthesis of 1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate involves the reaction of 1-(2-naphthyl)ethanone with butyryl chloride and 3-nitrobenzylamine. The reaction is catalyzed by a base such as triethylamine, and the resulting product is purified by column chromatography.
Propriétés
IUPAC Name |
[1-[(butanoylamino)-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-7-21(27)24-23(17-9-6-10-18(14-17)25(28)29)22-19-11-5-4-8-16(19)12-13-20(22)30-15(2)26/h4-6,8-14,23H,3,7H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOIAMSTMYDCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(Butanoylamino)-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
![(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5170920.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)



![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)